

Application Note: Quantification of Basic Red 18 Concentration using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Basic Red 18

Cat. No.: B12370019

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Basic Red 18 is a cationic monoazo dye utilized in the textile industry for coloring fabrics.[1][2] Its molecular structure contains a chromophore, a conjugated system of aromatic rings, responsible for its characteristic red color.[3] The presence of a permanent positive charge on a quaternary ammonium group classifies it as a cationic dye, giving it a strong affinity for anionic substrates.[3][4] Accurate quantification of **Basic Red 18** is crucial for quality control in industrial applications and for monitoring its presence in environmental samples. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a straightforward and reliable method for determining the concentration of this dye in solution. This technique is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.

This application note provides a detailed protocol for the quantification of **Basic Red 18** using UV-Vis spectrophotometry. It includes procedures for sample preparation, instrument setup, and the creation of a calibration curve for accurate concentration determination.

Principle of UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. When a beam of light passes through a solution containing an absorbing species, the intensity of the light is reduced. The absorbance (A) is logarithmically related to the

transmittance (T), which is the ratio of the transmitted light intensity (I) to the incident light intensity (I_0).

The Beer-Lambert law, $A = \epsilon cl$, is the fundamental principle behind this quantitative analysis. In this equation:

- A is the absorbance (unitless).
- ϵ (epsilon) is the molar absorptivity, a constant that is a characteristic of the substance at a specific wavelength (in $\text{L mol}^{-1} \text{cm}^{-1}$).
- c is the concentration of the absorbing species (in mol L^{-1}).
- l is the path length of the light through the solution, which is typically the width of the cuvette (usually 1 cm).

By measuring the absorbance of a solution of unknown concentration and using a calibration curve prepared from standards of known concentrations, the concentration of the unknown sample can be determined.

Experimental Protocol

The following protocol outlines the steps for quantifying **Basic Red 18** concentration.

1. Materials and Equipment

- **Basic Red 18** powder
- Deionized water (or a suitable solvent)
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- UV-Vis spectrophotometer
- Cuvettes (1 cm path length)

2. Preparation of Standard Solutions

A series of standard solutions with known concentrations are required to generate a calibration curve.

- **Stock Solution Preparation:** Accurately weigh a precise amount of **Basic Red 18** powder and dissolve it in a known volume of deionized water in a volumetric flask to create a stock solution of a specific concentration.
- **Serial Dilutions:** Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.

Table 1: Example Preparation of Standard Solutions from a 100 mg/L Stock Solution

Standard	Volume of Stock Solution (mL)	Final Volume (mL)	Concentration (mg/L)
1	1.0	10.0	10.0
2	2.0	10.0	20.0
3	3.0	10.0	30.0
4	4.0	10.0	40.0
5	5.0	10.0	50.0

3. UV-Vis Spectrophotometer Setup and Measurement

- **Instrument Warm-up:** Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
- **Wavelength Scan (λ_{max} Determination):**

 - Fill a cuvette with one of the prepared standard solutions.
 - Scan the absorbance of the solution across a wavelength range, typically from 400 to 700 nm for a red dye.

- The wavelength at which the maximum absorbance is observed is the λ_{max} . For **Basic Red 18** in aqueous solutions, the characteristic absorption maximum (λ_{max}) is around 540-550 nm. Another source indicates a λ_{max} of 484 nm. It is crucial to determine this value experimentally.
- Blank Measurement: Fill a cuvette with the same solvent (e.g., deionized water) used to prepare the solutions. This will serve as the blank. Place the blank cuvette in the spectrophotometer and zero the absorbance. This step subtracts the absorbance of the solvent and the cuvette itself.
- Absorbance Measurement of Standards:
 - Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it.
 - Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or droplets.
 - Place the cuvette in the spectrophotometer and record the absorbance at the predetermined λ_{max} .
 - Repeat this step for all the standard solutions, moving from the lowest to the highest concentration.

4. Data Analysis and Calibration Curve

- Plotting the Data: Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis) for the standard solutions.
- Linear Regression: Perform a linear regression analysis on the plotted data. The resulting equation will be in the form $y = mx + b$, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope (which corresponds to ϵl), and 'b' is the y-intercept (which should be close to zero).
- Coefficient of Determination (R^2): The R^2 value should be close to 1 (ideally > 0.99) to indicate a strong linear relationship between absorbance and concentration.

Table 2: Example Absorbance Data and Calibration Curve Parameters

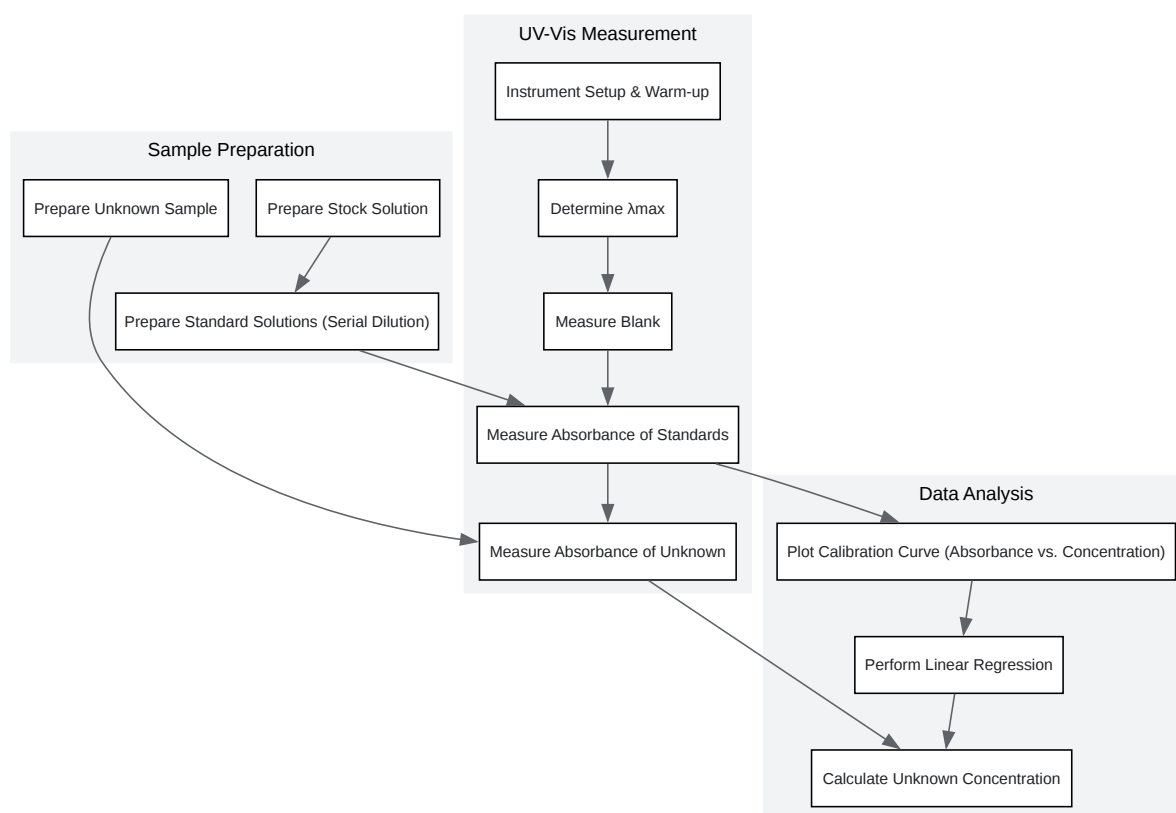
Concentration (mg/L)	Absorbance at λ_{max}
10.0	0.215
20.0	0.430
30.0	0.645
40.0	0.860
50.0	1.075
Linear Regression Equation	$y = 0.0215x + 0.000$
R ² Value	1.000

5. Quantification of an Unknown Sample

- **Sample Preparation:** Prepare the unknown sample in the same solvent used for the standards. If the sample's absorbance is expected to be high, dilute it to fall within the concentration range of the calibration curve.
- **Absorbance Measurement:** Measure the absorbance of the unknown sample at the same λ_{max} used for the standards.
- **Concentration Calculation:** Use the linear regression equation from the calibration curve to calculate the concentration of the unknown sample. For example, using the equation from Table 2, if the absorbance of an unknown sample is 0.538, the concentration would be calculated as: $\text{Concentration (x)} = \text{Absorbance (y)} / \text{slope (m)} = 0.538 / 0.0215 = 25.02 \text{ mg/L}$.

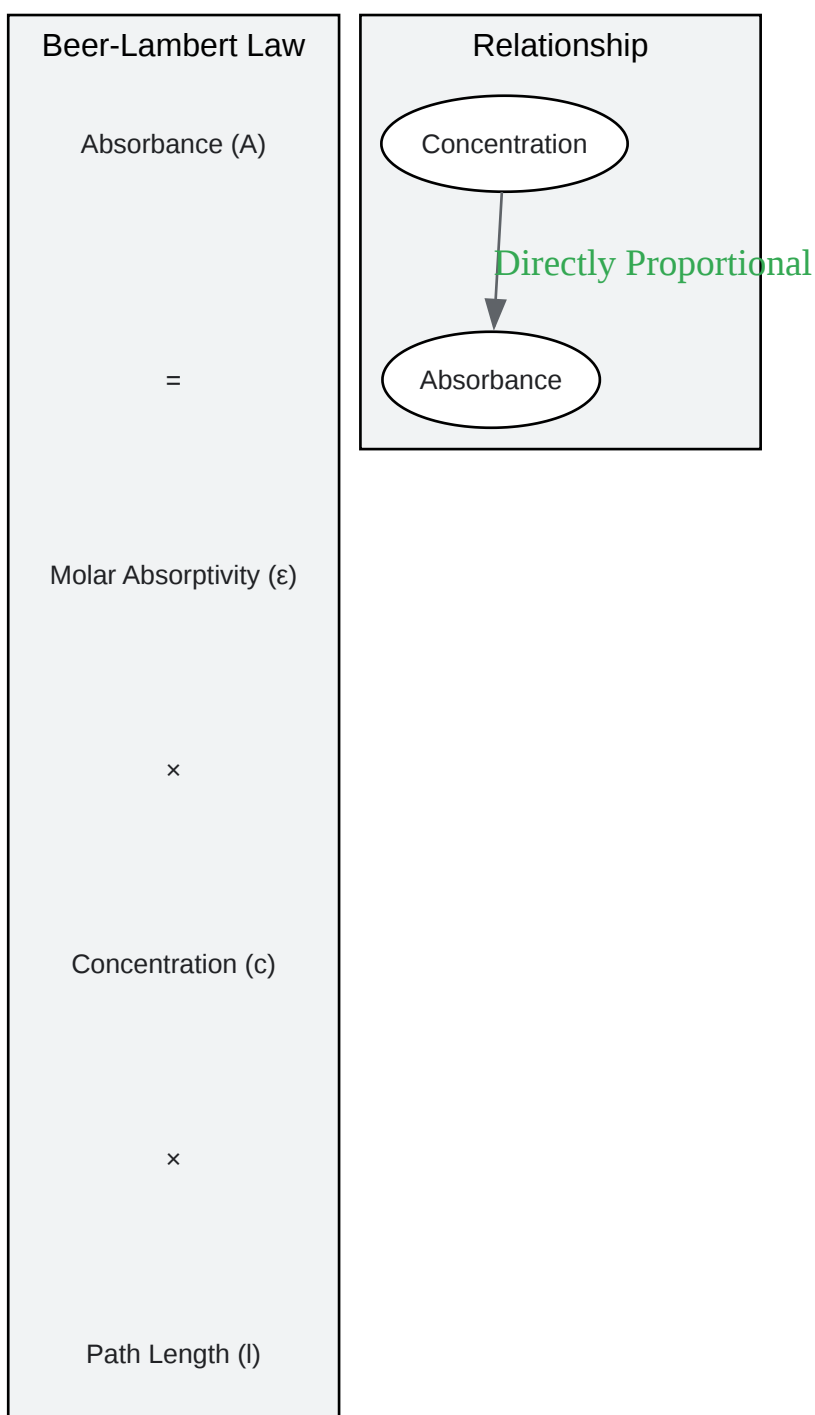
If the sample was diluted, remember to multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted sample.

Visual Representations



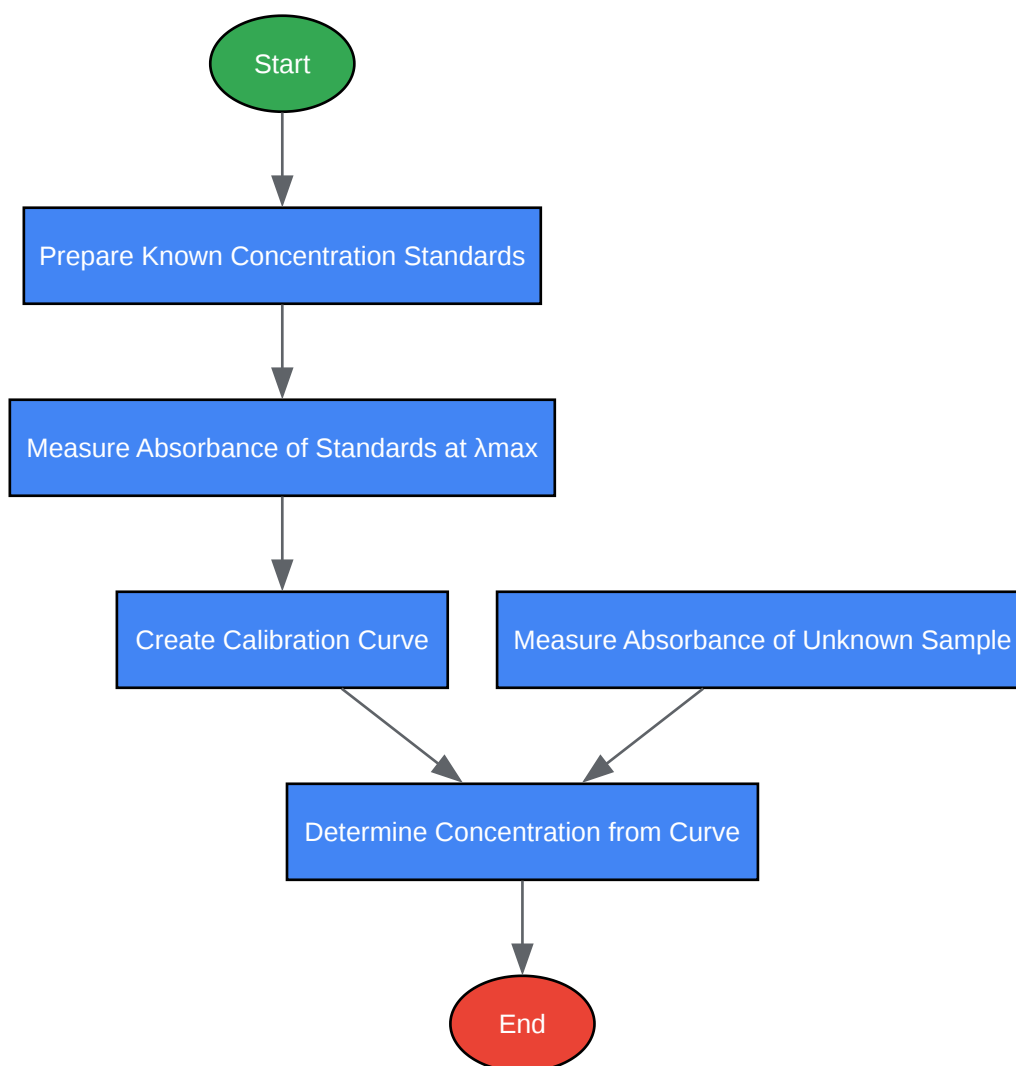
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Caption: Experimental workflow for the quantification of **Basic Red 18**.



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Caption: The relationship described by the Beer-Lambert Law.



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Caption: Logical flow of the quantification process.

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- To cite this document: BenchChem. [Application Note: Quantification of Basic Red 18 Concentration using UV-Vis Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370019#quantification-of-basic-red-18-concentration-using-uv-vis-spectrophotometry]

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